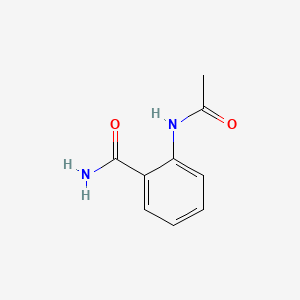

2-Acetamidobenzamide

Overview

Description

2-Acetamidobenzamide, also known as 2’-carbamoylacetanilide or N-acetylanthranilamide, is a secondary metabolite . It is an organic compound belonging to the category of benzamides.

Molecular Structure Analysis

2-Acetamidobenzamide exists in two crystal polymorphic forms: α and β. The α form features an approximately planar molecular conformation and an intramolecular N−H…O hydrogen bond. In the β form, the amido groups are out of the plane of the benzene ring and no intramolecular hydrogen bonds are present .

Scientific Research Applications

1. Conformational Polymorph Energetics in Molecular Crystals 2-Acetamidobenzamide has been used in studies to predict conformational polymorph energetics in molecular crystals . These studies are crucial in understanding the stabilities of conformational polymorphs, which can impact the physical properties of organic crystals .

Pharmaceutical Applications

The occurrence of multiple crystalline packing motifs, or polymorphs, of a pharmaceutical can impact its solubility, bioavailability, shelf-life/stability, and tabletting properties . 2-Acetamidobenzamide has been used in studies to understand these phenomena .

Crystal Structure Prediction

Molecular crystal structure prediction is increasingly being applied to study the solid form landscapes of larger, more flexible pharmaceutical molecules . 2-Acetamidobenzamide has been used in these studies .

Hydrogen Bond Studies

2-Acetamidobenzamide has been used in spectroscopic, DFT, and XRD studies of hydrogen bonds . These studies are important in understanding the nature of hydrogen bonding in the molecule .

Solid-State Rearrangements

2-Acetamidobenzamide has been found to undergo a series of thermal solid-state rearrangements . These studies are crucial in understanding the behavior of the molecule under different conditions .

Fragment Method Modeling

2-Acetamidobenzamide has been used in studies employing coupled cluster singles, doubles, and perturbative triples (CCSD (T)) in the context of a fragment method . These studies can give very reliable results, as demonstrated by quantitative prediction of the benzene lattice energy or the prediction of the methanol polymorph phase diagram .

Future Directions

properties

IUPAC Name |

2-acetamidobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c1-6(12)11-8-5-3-2-4-7(8)9(10)13/h2-5H,1H3,(H2,10,13)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFKPHYKFAOXUTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC=C1C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80187469 | |

| Record name | NP 101A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80187469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Acetamidobenzamide | |

CAS RN |

33809-77-7 | |

| Record name | 2-(Acetylamino)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33809-77-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NP 101A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033809777 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NP 101A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80187469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

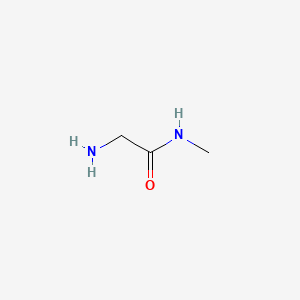

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

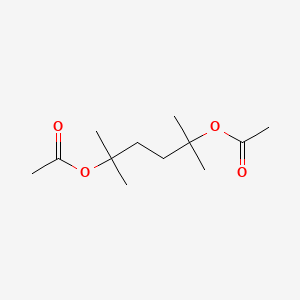

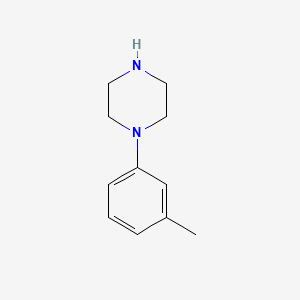

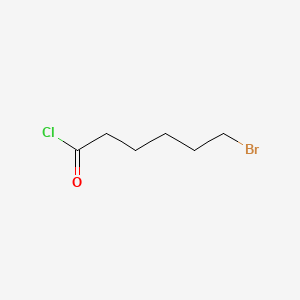

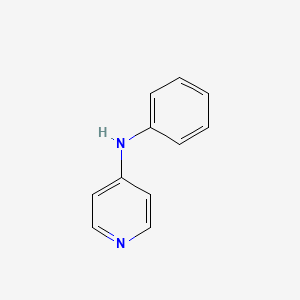

Feasible Synthetic Routes

Q & A

Q1: What are the different crystal polymorphic forms of 2-Acetamidobenzamide and how do their structures differ?

A1: 2-Acetamidobenzamide (2-AAB) exists in two crystal polymorphic forms: α and β. The α form, often obtained as needles, is characterized by a nearly planar molecular conformation stabilized by an intramolecular N−H...O hydrogen bond. Conversely, the β form exhibits amido groups rotated out of the benzene ring plane, lacking the intramolecular hydrogen bond. []

Q2: Can the intramolecular hydrogen bond in the α form of 2-Acetamidobenzamide be disrupted, and if so, what are the outcomes?

A3: Yes, disrupting the intramolecular hydrogen bond in the α form of 2-AAB is possible. Direct trimethylsilylation leads to a mixture of 2-AAB and 2-methylquinazol-4-one. [] Similarly, indirect trimethylsilylation via the reaction of 2-methyl-4H-benzo(d)(1,3)oxazin-4-one with tris(trimethylsilyl)amine yields crystals of anhydrous 2-methylquinazol-4-one. [] These findings highlight the importance of the intramolecular hydrogen bond in the stability and reactivity of the α form.

Q3: Is there a facile method for synthesizing 4-quinazolinones, and how does it involve 2-acetamidobenzonitriles?

A4: Yes, a mild and efficient procedure for synthesizing 4-quinazolinones (specifically, 2-substituted-4(3H)-quinazolinones) utilizes 2-acylaminobenzonitriles as starting materials. [] Briefly treating these nitriles with 5N hydrochloric acid, followed by basification, affords the desired 4-quinazolinones in good yields. [] This method provides a convenient alternative to harsher traditional approaches.

Q4: Has 2-Acetamidobenzamide been found in natural sources, and if so, in what context?

A5: While not 2-Acetamidobenzamide itself, a closely related compound, 2-Acetamido-3-hydroxybenzamide, was isolated from a terrestrial Streptomyces sp. [] This discovery, alongside other known compounds like anthracycline acetates, highlights the potential of microbial sources in yielding novel chemical structures with possible biological activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(5-Bromobenzo[b]thiophen-3-yl)ethanamine hydrochloride](/img/structure/B1266059.png)